molecular formula C8H20O2Si B11929518 1-[Tert-butyl(dimethyl)silyl]oxyethanol

1-[Tert-butyl(dimethyl)silyl]oxyethanol

Cat. No.: B11929518
M. Wt: 176.33 g/mol
InChI Key: GPBURJNRJBFIIA-UHFFFAOYSA-N
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Preparation Methods

(Tert.-butyldiMethylsilyloxy)ethanol is typically synthesized through the reaction of tert-butyl dimethylsilyl chloride with ethanol in the presence of a base such as imidazole . The reaction proceeds as follows:

Chemical Reactions Analysis

(Tert.-butyldiMethylsilyloxy)ethanol undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, osmium tetroxide

      Conditions: Aqueous or organic solvents

      Products: Corresponding aldehydes or ketones

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents

      Products: Corresponding alcohols

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride)

      Conditions: Organic solvents

      Products: Corresponding halides

  • Hydrolysis

Mechanism of Action

The mechanism of action of (Tert.-butyldiMethylsilyloxy)ethanol primarily involves its role as a protecting group. The tert-butyl dimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The removal of the protecting group is facilitated by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .

Comparison with Similar Compounds

(Tert.-butyldiMethylsilyloxy)ethanol is compared with other similar compounds such as:

These comparisons highlight the unique balance of stability, ease of removal, and cost-effectiveness of (Tert.-butyldiMethylsilyloxy)ethanol, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C8H20O2Si

Molecular Weight

176.33 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxyethanol

InChI

InChI=1S/C8H20O2Si/c1-7(9)10-11(5,6)8(2,3)4/h7,9H,1-6H3

InChI Key

GPBURJNRJBFIIA-UHFFFAOYSA-N

Canonical SMILES

CC(O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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